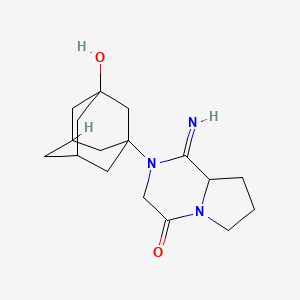
Vildagliptin Impurity E
説明
科学的研究の応用
Identification and Characterization
- Vildagliptin, an oral anti-diabetic drug, includes Impurity E, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. Its structure was proposed using LC/ESI-MS(n) study. This impurity degrades into another stable impurity, Impurity F, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. These findings were significant in understanding the stability and degradation pathways of vildagliptin (Kumar et al., 2016).
Impurity Quantification and Analysis
- A UPLC-ESI/Q-TOF MS/MS method for the determination of vildagliptin and its organic impurities, including Impurity E, was developed. This method is crucial for assuring the quality of vildagliptin in treating diabetes mellitus (Giordani et al., 2020).
- A stability indicating RP-HPLC method was developed for quantitative determination of known and unknown impurities, including Impurity E, in vildagliptin tablets. This contributes to the quality control of vildagliptin pharmaceutical products (Mahajan et al., 2020).
Safety and Toxicity Studies
- An in vitro study evaluated the toxicity of vildagliptin and its impurities, including Impurity E, on 3T3 cells. This research helps in understanding the biological safety of vildagliptin and its impurities in pharmaceutical formulations (Giordani et al., 2019).
Metabolite and Patient-Centric Specifications
- Research on vildagliptin's impurities, including Impurity E, led to the development of patient-centric specifications for impurities, using metabolite data to ensure safety and effectiveness in pharmaceutical products (Charoo et al., 2021).
作用機序
Target of Action
Vildagliptin, the parent compound of Vildagliptin Impurity E, is a member of a new class of hypoglycemic drugs known as dipeptidylpeptidase-4 (DPP-4) inhibitors . The primary targets of Vildagliptin are the pancreatic α and β cells . By selectively inhibiting DPP-4, Vildagliptin increases the glucose sensitivity of these cells .
Mode of Action
Vildagliptin’s mode of action involves the inhibition of the enzyme type 4 dipeptidylpeptidase (DPP-4). This inhibition increases the level and activity of incretins . Incretins are gastrointestinal tract hormones that regulate glucose homeostasis . By increasing the insulin: glucagon ratio, Vildagliptin decreases hepatic glucose production, which leads to a decrease in the plasma glucose level .
Biochemical Pathways
The biochemical pathways affected by Vildagliptin involve the regulation of glucose homeostasis using gastrointestinal tract hormones, i.e., incretins . Two glucagon-like peptides, GLP-1 and GLP-2, were identified as incretins . Incretins undergo rapid cleavage by the enzyme type 4 dipeptidylpeptidase (DPP-4), which decreases their insulinotropic effects . Inhibition of dpp-4 by vildagliptin increases the level and activity of incretins .
Pharmacokinetics
Vildagliptin possesses several desirable pharmacokinetic properties. Following oral administration, Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . The elimination half-life after oral administration is approximately three hours .
Result of Action
The molecular and cellular effects of Vildagliptin’s action involve an increase in the insulin secretory tone . This means that Vildagliptin improves β-cell function by increasing insulin secretion at any given glucose level . This has important clinical implications regarding the effects of Vildagliptin in both fasting and fed states .
Action Environment
The action environment of Vildagliptin can be influenced by various factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . Furthermore, the hydrolysis of Vildagliptin is believed to take place in the kidney, resulting in the formation of LAY 151 .
生化学分析
Biochemical Properties
Vildagliptin Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), similar to vildagliptin. This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The interaction between this compound and DPP-4 is crucial for its biochemical activity, as it prevents the degradation of incretin hormones, thereby improving glucose homeostasis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which activate signaling pathways that enhance insulin secretion from pancreatic beta cells. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. Additionally, this compound may affect gene expression related to glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and decreased glucagon release. This compound may also influence gene expression by modulating transcription factors involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained improvements in glucose homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits DPP-4 and improves glucose homeostasis without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where the efficacy of this compound plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its hypoglycemic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, which enhance insulin secretion and decrease glucagon release. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. This compound may also interact with other enzymes and cofactors involved in glucose metabolism, further contributing to its hypoglycemic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues, such as the pancreas and liver, are crucial for its hypoglycemic effects. These interactions ensure that this compound reaches its target sites and exerts its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with DPP-4 and other biomolecules involved in glucose metabolism. These interactions are crucial for the inhibition of DPP-4 and the subsequent increase in incretin hormone levels .
特性
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYCWDSBZNHPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


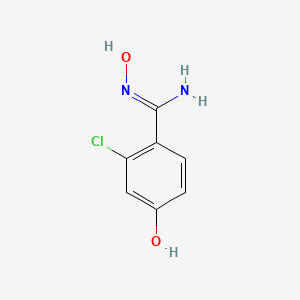
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
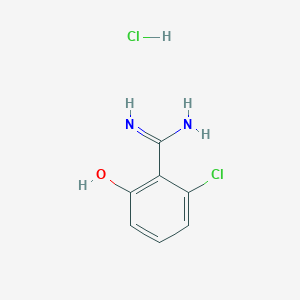
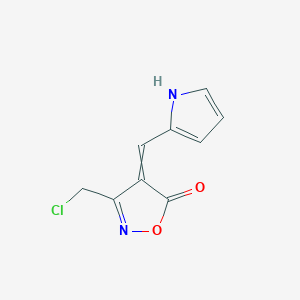
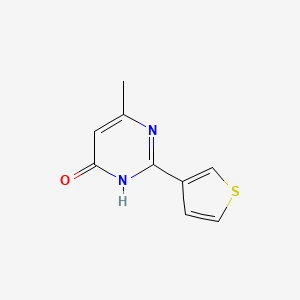
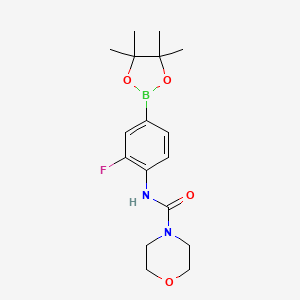

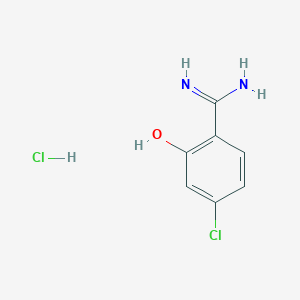
![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

